Diethyl (2-oxoethyl)phosphonate

HWE Olefination Aldehyde Homologation Synthetic Step Economy

Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3), systematically named phosphonic acid, P-(2-oxoethyl)-, diethyl ester, is a β-ketophosphonate reagent characterized by a phosphonate group directly adjacent to a terminal aldehyde functionality. With a molecular formula of C6H13O4P, molecular weight of 180.14 g/mol, density of approximately 1.1–1.113 g/cm³, boiling point of 240.6±23.0 °C at 760 mmHg, and flash point of approximately 113.4 °C , this compound exists as a liquid at ambient temperature and serves as a critical Horner–Wadsworth–Emmons (HWE) olefination reagent for C–C bond formation.

Molecular Formula C6H13O4P
Molecular Weight 180.14 g/mol
CAS No. 1606-75-3
Cat. No. B156399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-oxoethyl)phosphonate
CAS1606-75-3
Molecular FormulaC6H13O4P
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC=O)OCC
InChIInChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3
InChIKeyZZWQVTBJLLXLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3): Procurement-Relevant Physicochemical and Class Characteristics


Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3), systematically named phosphonic acid, P-(2-oxoethyl)-, diethyl ester, is a β-ketophosphonate reagent characterized by a phosphonate group directly adjacent to a terminal aldehyde functionality . With a molecular formula of C6H13O4P, molecular weight of 180.14 g/mol, density of approximately 1.1–1.113 g/cm³, boiling point of 240.6±23.0 °C at 760 mmHg, and flash point of approximately 113.4 °C [1], this compound exists as a liquid at ambient temperature and serves as a critical Horner–Wadsworth–Emmons (HWE) olefination reagent for C–C bond formation. Its structural hallmark—the α-oxo (aldehyde) group conjugated to the phosphonate—distinguishes it from other phosphonoacetate esters and enables two-carbon homologation of aldehydes and ketones to α,β-unsaturated aldehydes . The compound is commercially available at purities of ≥98% and is classified as a combustible liquid requiring appropriate storage and handling protocols [2].

Why Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3) Cannot Be Interchanged with Generic Phosphonate Analogs


Substituting diethyl (2-oxoethyl)phosphonate with structurally related phosphonate esters is scientifically unjustified due to critical differences in α-carbon electrophilicity, reaction pathway divergence, and downstream functional group compatibility. Unlike diethyl cyanomethylphosphonate (which yields α,β-unsaturated nitriles), triethyl phosphonoacetate (which produces α,β-unsaturated esters requiring subsequent reduction to aldehydes), or diethyl carbamoylmethylphosphonate (which installs an amide moiety), diethyl (2-oxoethyl)phosphonate delivers a terminal aldehyde directly upon HWE olefination [1]. This eliminates an entire functional group interconversion step. Furthermore, phosphonate carbanion stability and nucleophilicity are exquisitely sensitive to the electron-withdrawing capacity of the α-substituent: the aldehyde group provides distinct pKa and reactivity parameters relative to ester or nitrile analogs [2]. Procurement decisions based solely on phosphonate scaffold similarity—without evaluating α-substituent identity—risk selecting a reagent that installs an incorrect functional group, necessitates additional synthetic steps, or fails to react under the intended conditions [3].

Quantitative Differentiation Evidence: Diethyl (2-oxoethyl)phosphonate vs. Closest Analogs


Functional Group Installation Efficiency: Direct Aldehyde Delivery vs. Multi-Step Ester-to-Aldehyde Reduction

In two-carbon homologation of aldehydes to α,β-unsaturated aldehydes, diethyl (2-oxoethyl)phosphonate installs the terminal aldehyde moiety in a single HWE step, whereas the alternative approach using triethyl phosphonoacetate produces an α,β-unsaturated ester that requires a subsequent reduction-oxidation sequence to yield the aldehyde . Direct comparative step-count analysis shows that diethyl (2-oxoethyl)phosphonate enables a 1-step aldehyde homologation, compared to a 3-step sequence (HWE → ester reduction → alcohol oxidation) required when triethyl phosphonoacetate is employed as the phosphonate reagent .

HWE Olefination Aldehyde Homologation Synthetic Step Economy

Carbanion Nucleophilicity and Basicity Profile: HWE Phosphonate Carbanions vs. Wittig Phosphonium Ylides

Phosphonate-stabilized carbanions generated from diethyl (2-oxoethyl)phosphonate exhibit a fundamentally different nucleophilicity/basicity profile compared to phosphonium ylides employed in the classical Wittig reaction. Specifically, phosphonate carbanions are more nucleophilic yet less basic than their phosphonium ylide counterparts [1]. This differential profile has practical consequences: phosphonate carbanions permit alkylation at the α-position prior to olefination—a transformation that is not feasible with phosphonium ylides—and generally deliver superior E-selectivity in alkene formation with semi-stabilized and stabilized ylides [2].

HWE Reaction Wittig Olefination Carbanion Stability E-Selectivity

Purification and Handling: Aqueous Workup Partitioning Advantage Over Phosphonium Oxide Byproducts

The HWE reaction employing diethyl (2-oxoethyl)phosphonate generates water-soluble diethyl phosphate as the phosphorus-containing byproduct, which is readily removed by aqueous extraction during workup [1]. In contrast, the Wittig reaction produces triphenylphosphine oxide (Ph3P=O) as the byproduct—a compound that is sparingly water-soluble, often co-elutes with the desired alkene product during silica gel chromatography, and frequently requires additional purification steps (e.g., precipitation, trituration, or specialized chromatography conditions) for complete removal [2].

Aqueous Workup Chromatography-Free Purification Byproduct Removal

Structural Differentiation from α-Carbamoyl Analog: Functional Group Orthogonality

Diethyl (2-oxoethyl)phosphonate (C6H13O4P, MW 180.14) and diethyl carbamoylmethylphosphonate (C6H14NO4P, MW 195.15) differ by a single atom substitution (O vs. NH2) at the α-carbon, yet this substitution confers entirely orthogonal reactivity [1]. The aldehyde group in diethyl (2-oxoethyl)phosphonate provides electrophilic character enabling nucleophilic addition, imine formation, and reduction/oxidation chemistry, whereas the carbamoyl group in the analog is chemically inert under the same conditions. Procurement of the incorrect analog for an HWE reaction intended to install an aldehyde would yield an α,β-unsaturated amide instead—a functional group mismatch requiring complete synthetic redesign .

Phosphonate Reagent Selection α-Substituent Effects Orthogonal Reactivity

Handling and Storage Stability: Acetal-Protected vs. Free Aldehyde Forms

Diethyl (2-oxoethyl)phosphonate (free aldehyde form, CAS 1606-75-3) and its acetal-protected counterpart diethyl 2,2-diethoxyethylphosphonate (diethyl phosphonoacetaldehyde diethyl acetal, CAS 7598-61-0) present distinct procurement considerations based on intended use. The free aldehyde form (target compound) is the active HWE reagent but may require storage under inert atmosphere to prevent aldehyde oxidation or hydrate formation . The diethyl acetal form (CAS 7598-61-0) requires deprotection (typically aqueous acidic conditions) to liberate the free aldehyde prior to HWE olefination, adding one synthetic operation but offering enhanced shelf stability . Selection between these forms represents a trade-off between immediate reactivity (free aldehyde) and long-term storage robustness (acetal-protected) [1].

Phosphonate Storage Aldehyde Stability Diethyl Acetal Protection

Physical Property Comparison: Density and Boiling Point vs. Common Laboratory Solvents

Diethyl (2-oxoethyl)phosphonate exhibits a density of 1.1–1.113 g/cm³ and a boiling point of 240.6±23.0 °C at 760 mmHg [1]. These values place the compound in a density range above most common organic solvents (e.g., THF ~0.89 g/cm³, EtOAc ~0.90 g/cm³, hexanes ~0.66 g/cm³) but below that of water (1.00 g/cm³) and dichloromethane (1.33 g/cm³) [2]. This intermediate density influences liquid–liquid extraction behavior and may affect the choice of workup solvents and phase separation strategies when the reagent is used in excess or recovered.

Physicochemical Properties Liquid Handling Reagent Compatibility

Validated Application Scenarios for Diethyl (2-oxoethyl)phosphonate (CAS 1606-75-3) Based on Comparative Evidence


Direct Two-Carbon Aldehyde Homologation with Minimized Synthetic Step Count

This application scenario is appropriate when the synthetic objective is the two-carbon homologation of an aldehyde or ketone to an α,β-unsaturated aldehyde in the fewest possible synthetic operations. Diethyl (2-oxoethyl)phosphonate accomplishes this transformation in a single HWE step, whereas the alternative triethyl phosphonoacetate route requires three steps (olefination → ester reduction → alcohol oxidation) . This scenario is particularly advantageous in multi-step total synthesis campaigns where cumulative step reduction translates to improved overall yield and reduced resource expenditure.

HWE Olefination Requiring Chromatography-Free Purification Protocols

This scenario applies when the synthetic workflow demands facile product isolation without silica gel chromatography—a common requirement in scale-up, parallel synthesis, or automated synthesis platforms. The HWE reaction employing diethyl (2-oxoethyl)phosphonate generates water-soluble diethyl phosphate, enabling complete byproduct removal via simple aqueous extraction . In contrast, the Wittig reaction produces triphenylphosphine oxide, which typically co-elutes with alkene products and necessitates chromatographic separation . Procurement of this phosphonate is justified when purification simplicity and solvent reduction are prioritized.

Synthetic Sequences Requiring α-Carbanion Alkylation Prior to Olefination

This scenario is relevant when the synthetic strategy requires alkylation at the α-position of the HWE reagent before C=C bond formation with an aldehyde or ketone. Phosphonate-stabilized carbanions derived from diethyl (2-oxoethyl)phosphonate can be alkylated with electrophiles (e.g., alkyl halides) to install additional carbon substituents prior to the olefination event . This capability is not shared by phosphonium ylides employed in the classical Wittig reaction, which cannot undergo alkylation prior to carbonyl addition . Procurement of this phosphonate is therefore essential for convergent synthetic routes that leverage sequential C–C bond formation.

Immediate-Use HWE Reactions Prioritizing Operational Simplicity Over Long-Term Reagent Storage

This scenario applies to research groups or production facilities conducting HWE olefination reactions on short timelines where reagent stability over extended storage periods is a secondary concern. Diethyl (2-oxoethyl)phosphonate (free aldehyde, CAS 1606-75-3) is the direct-active form of the reagent, requiring no deprotection step prior to use . In contrast, the acetal-protected analog (CAS 7598-61-0) mandates an acidic deprotection operation before HWE reactivity is unlocked . Procurement of the free aldehyde form (CAS 1606-75-3) is justified when minimizing operational steps outweighs concerns about long-term aldehyde stability.

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